Comparative Pan-CDC25 Inhibitory Potency: BN82002 vs. Reference Inhibitor NSC 663284
When evaluating CDC25 inhibitors, the potency profile across the family of isoforms is a critical differentiator. BN82002 demonstrates consistent, low-micromolar inhibition of all major CDC25 phosphatases [1]. In contrast, the reference quinone-based inhibitor NSC 663284 exhibits significantly higher potency (sub-micromolar) but is a mixed-competitive inhibitor . For studies requiring a pan-CDC25 inhibitor with a defined, non-quinone structure and an irreversible mechanism in the low micromolar range, BN82002 offers a distinct chemical scaffold and selectivity profile.
| Evidence Dimension | Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.4 µM (CDC25A), 3.9 µM (CDC25B2), 6.3 µM (CDC25B3), 5.4 µM (CDC25C), 4.6 µM (CDC25C-cat) |
| Comparator Or Baseline | NSC 663284: IC₅₀ = 0.29 µM (CDC25A), 0.95 µM (CDC25B2), 0.89 µM (CDC25C); Ki values of 29 nM, 95 nM, and 89 nM, respectively. |
| Quantified Difference | BN82002 potency is approximately 10- to 100-fold lower than NSC 663284 across CDC25 isoforms, reflecting a distinct chemical class and mechanism. |
| Conditions | In vitro recombinant enzyme assays using 3-O-methylfluorescein phosphate (OMFP) as substrate for BN82002; NSC 663284 data are from comparable enzymatic assays. |
Why This Matters
This quantitative comparison highlights that BN82002 is a lower-potency pan-inhibitor, which may be preferable for applications where a gentler modulation of CDC25 activity is desired or for studying resistance mechanisms to high-potency quinone inhibitors.
- [1] Brezak, M. C., Quaranta, M., Contour-Galcera, M. O., Lavergne, O., Mondesert, O., Auvray, P., ... & Ducommun, B. (2004). A novel synthetic inhibitor of CDC25 phosphatases: BN82002. Cancer Research, 64(9), 3320-3325. View Source
